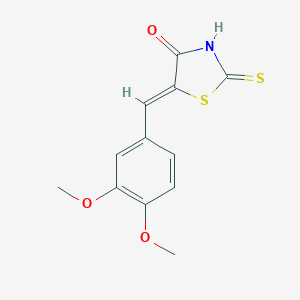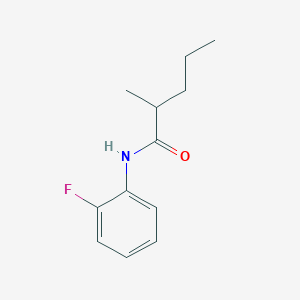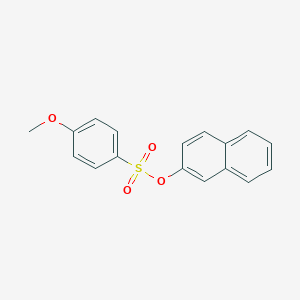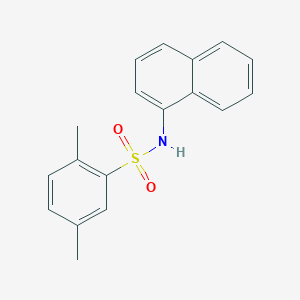![molecular formula C8H8ClN3 B187364 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 136549-13-8](/img/structure/B187364.png)
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
概要
説明
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a chemical compound with the molecular formula C8H8ClN3 . It is a derivative of pyrazolo[1,5-a]pyrimidine, a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring .
Synthesis Analysis
The synthesis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves a two-step sequence starting from the appropriate methyl ketone . Another method involves the reaction of 7-chloro-l,2,4-triazolo [l,5-a]pyrimidine with salts of five-membered nitrogen-containing NH-heterocycles carried out at heating in aprotic solvents .Molecular Structure Analysis
The molecular structure of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a bicyclic compound consisting of a pyrazole ring fused to a pyrimidine ring . The compound has a chlorine atom at the 7-position and methyl groups at the 2 and 5 positions .Physical And Chemical Properties Analysis
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a solid compound . Its molecular weight is 181.63 . The compound’s InChI key is QGROGNQUPBOMJQ-UHFFFAOYSA-N .科学的研究の応用
Comprehensive Analysis of 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine Applications
Drug Design: The pyrazolo[1,5-a]pyrimidine moiety is a common feature in the design of small molecules with diverse biological activities. It can be found in the structure of drugs such as indiplon, zaleplon, presatovir, dinaciclib, and anagliptin. These compounds are used for various therapeutic purposes, including sleep disorders, viral infections, cancer treatment, and diabetes management .
Optical Applications: A family of pyrazolo[1,5-a]pyrimidines has been identified as strategic compounds for optical applications. They offer simpler and greener synthetic methodologies compared to other compounds like BODIPYs and have tunable photophysical properties. This makes them suitable for use in optical devices and sensors .
Analytical Chemistry: In analytical chemistry, 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine may be used as a reagent or a standard for various chemical analyses. Its precise structure and properties can help in the identification and quantification of substances .
Biopharma Production: This compound could play a role in biopharmaceutical production where it might be used as a building block or intermediate in the synthesis of more complex pharmaceuticals .
Advanced Battery Science: In the field of advanced battery science, such compounds may be investigated for their electrochemical properties which could contribute to the development of new types of batteries .
MDPI - NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines [RSC Publishing - Pyrazolo 1,5- VWR - 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
特性
IUPAC Name |
7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c1-5-3-7(9)12-8(10-5)4-6(2)11-12/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGROGNQUPBOMJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593466 | |
| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
CAS RN |
136549-13-8 | |
| Record name | 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B187285.png)










